molecular formula C6H15ClN2O2 B13815985 L-Lysine-UL-14C

L-Lysine-UL-14C

Cat. No.: B13815985
M. Wt: 194.60 g/mol
InChI Key: BVHLGVCQOALMSV-FARCLCJZSA-N
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Description

L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and turnover.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine-UL-14C can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon-14 labeled substrate, such as glucose or acetate, which is incorporated into the lysine during biosynthesis .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize the yield of L-lysine. After fermentation, the lysine is extracted and purified using techniques such as ion exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-UL-14C undergoes various chemical reactions, including:

    Oxidation: L-lysine can be oxidized to form compounds such as pipecolic acid.

    Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.

    Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

    Oxidation: Pipecolic acid and other oxidized derivatives.

    Reduction: Reduced forms of lysine and other amino acids.

    Substitution: Substituted lysine derivatives with different functional groups.

Scientific Research Applications

L-Lysine-UL-14C has numerous applications in scientific research:

Mechanism of Action

L-Lysine-UL-14C exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The carbon-14 label allows researchers to track the movement and transformation of lysine within biological systems. The primary molecular targets include enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

    L-Arginine-UL-14C: Another radiolabeled amino acid used in metabolic studies.

    L-Leucine-UL-14C: Used to study protein synthesis and degradation.

    L-Phenylalanine-UL-14C: Employed in research on amino acid metabolism.

Uniqueness

L-Lysine-UL-14C is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its uniform labeling with carbon-14 makes it particularly useful for detailed metabolic studies and tracing experiments .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

194.60 g/mol

IUPAC Name

(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2;

InChI Key

BVHLGVCQOALMSV-FARCLCJZSA-N

Isomeric SMILES

[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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